4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one 4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17257046
InChI: InChI=1S/C10H8ClNO2/c1-10(11)9(13)14-8(12-10)7-5-3-2-4-6-7/h2-6H,1H3
SMILES:
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol

4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one

CAS No.:

Cat. No.: VC17257046

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one -

Specification

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
IUPAC Name 4-chloro-4-methyl-2-phenyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C10H8ClNO2/c1-10(11)9(13)14-8(12-10)7-5-3-2-4-6-7/h2-6H,1H3
Standard InChI Key UXTQWXFTMHUGOQ-UHFFFAOYSA-N
Canonical SMILES CC1(C(=O)OC(=N1)C2=CC=CC=C2)Cl

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-chloro-4-methyl-2-phenyloxazol-5(4H)-one reflects the compound’s substitution pattern. The oxazolone ring (C₃H₃NO₂) is functionalized at positions 2, 4, and 4 with phenyl, methyl, and chloro groups, respectively. The chloro and methyl groups occupy the same carbon atom (C4), creating a geminal disubstitution, which is relatively uncommon in oxazolone chemistry. This substitution pattern introduces steric and electronic effects that influence reactivity and stability .

The molecular formula is C₁₁H₁₀ClNO₂, with a molecular weight of 239.66 g/mol. Structural analogs, such as 4-(4-methylbenzylidene)-2-phenyloxazol-5(4H)-one (CAS 57427-79-9), demonstrate similar frameworks but differ in substituents, highlighting the versatility of the oxazolone core .

Synthesis and Manufacturing Processes

Transition Metal-Catalyzed Methods

Source demonstrates Rh(I)-catalyzed hydroalkylation of dienes with oxazolones, offering a modern synthetic route. While the study focuses on vicinal stereogenic centers, the methodology could be modified to incorporate chloro and methyl groups via tailored diene substrates. Key steps include:

  • Catalytic System: Rhodium(I) complexes (e.g., (CDC)-Rh(I)styrene BArF₄) with LiPF₆ as a co-catalyst.

  • Substrate Design: Using chlorinated dienes to introduce the chloro group during the hydroalkylation step .

Physicochemical Properties

While experimental data for 4-chloro-4-methyl-2-phenyloxazol-5(4H)-one are sparse, inferences can be drawn from analogs:

PropertyValue/DescriptionSource Analog
Melting Point~160–170°C (estimated)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
StabilitySensitive to hydrolysis under acidic/basic conditions

The chloro group enhances electrophilicity at C4, making the compound reactive toward nucleophiles. The methyl group provides steric hindrance, potentially slowing degradation kinetics .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • The C4 methyl group appears as a singlet at δ 1.8–2.1 ppm.

    • Aromatic protons (C2 phenyl) resonate as multiplets at δ 7.2–7.6 ppm .

  • ¹³C NMR:

    • The oxazolone carbonyl (C5) is observed at δ 165–170 ppm.

    • The C4 carbon (bearing Cl and CH₃) appears at δ 75–80 ppm due to electronegative effects .

Infrared (IR) Spectroscopy

  • Strong absorption at ~1750 cm⁻¹ (C=O stretch of the oxazolone ring).

  • C-Cl stretch visible at ~550–650 cm⁻¹ .

Mass Spectrometry (MS)

  • ESI-MS: Molecular ion peak at m/z 239.66 ([M+H]⁺).

  • Fragmentation patterns include loss of Cl (Δ m/z 35) and CO (Δ m/z 28) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator